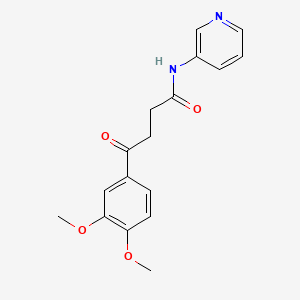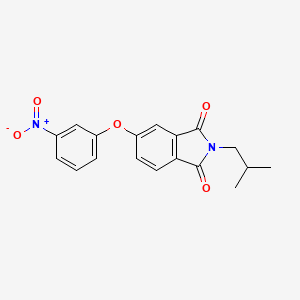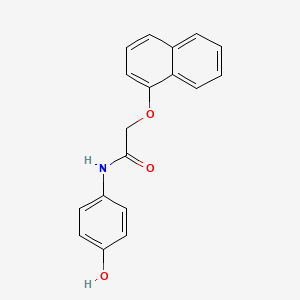![molecular formula C14H14ClN3O B5830690 N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5830690.png)
N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea, commonly known as CPEU, is a chemical compound that has been extensively studied for its potential use in scientific research. CPEU is a potent inhibitor of protein kinase CK2, an enzyme that is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
CPEU inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing it from phosphorylating its target proteins. CK2 is involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, CPEU can modulate these processes, making it a potential therapeutic agent for a wide range of diseases.
Biochemical and Physiological Effects:
CPEU has been shown to have a wide range of biochemical and physiological effects. It can inhibit the growth of cancer cells, bacteria, and fungi, as well as modulate cellular processes such as cell growth, differentiation, and apoptosis. CPEU has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a wide range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CPEU has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in high yields and purity. It is also a potent inhibitor of CK2, making it a useful tool compound for studying the role of CK2 in cellular processes. However, CPEU does have some limitations. It is a relatively non-specific inhibitor, meaning that it can inhibit other kinases in addition to CK2. This can make it difficult to interpret the results of experiments using CPEU. Additionally, CPEU has poor solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on CPEU. One area of interest is the development of more specific inhibitors of CK2. This could help to overcome some of the limitations of CPEU and provide more precise tools for studying the role of CK2 in cellular processes. Another area of interest is the development of CPEU derivatives with improved solubility and pharmacokinetic properties. This could help to improve the efficacy and safety of CPEU as a potential therapeutic agent. Finally, there is interest in exploring the potential use of CPEU in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
CPEU can be synthesized by reacting 2-chloroaniline with 2-(4-pyridinyl)ethyl isocyanate in the presence of a base. The resulting product is then purified by recrystallization to obtain pure CPEU. The synthesis of CPEU has been optimized to produce high yields and purity, making it a readily available compound for scientific research.
Applications De Recherche Scientifique
CPEU has been extensively studied for its potential use as a tool compound in scientific research. It is a potent inhibitor of CK2, an enzyme that is involved in a wide range of cellular processes. CK2 has been implicated in the development of cancer, and CPEU has been shown to inhibit the growth of cancer cells in vitro and in vivo. CPEU has also been shown to inhibit the growth of other types of cells, including bacteria and fungi, making it a potential antimicrobial agent.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(2-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-3-1-2-4-13(12)18-14(19)17-10-7-11-5-8-16-9-6-11/h1-6,8-9H,7,10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRPWTHRTHRIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5830611.png)

![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)
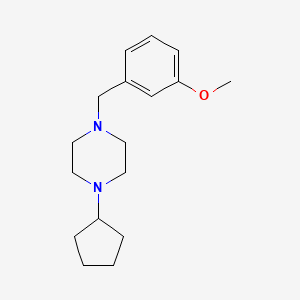
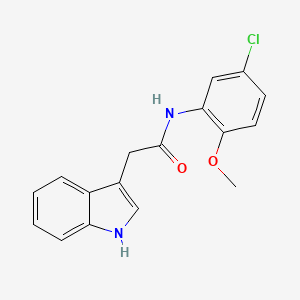
![1-(2,5-dimethylphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B5830650.png)

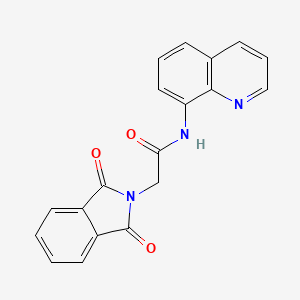
![ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5830681.png)
